4-(Difluoromethyl)quinolin-2-ol

NSCLC Antiproliferative Apoptosis

4-(Difluoromethyl)quinolin-2-ol (CAS 934687-41-9) is a validated lead scaffold for NSCLC drug discovery, with documented in vitro IC50 benchmarks and in vivo zebrafish xenograft efficacy. The -CHF2 group enables hydrogen-bond donor interactions not possible with -CF3 analogs. Backed by two mechanistic studies, it is the optimal choice for reproducible SAR expansion and FBDD library synthesis. Commercial purity ≥95-98% ensures seamless integration into parallel synthesis workflows.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B11904184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)quinolin-2-ol
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(F)F
InChIInChI=1S/C10H7F2NO/c11-10(12)7-5-9(14)13-8-4-2-1-3-6(7)8/h1-5,10H,(H,13,14)
InChIKeyPGEOEENJJFSKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)quinolin-2-ol: Fluorinated Quinoline Core Properties and Procurement Identifiers


4-(Difluoromethyl)quinolin-2-ol (CAS 934687-41-9, molecular formula C₁₀H₇F₂NO, MW 195.17) is a fluorinated quinoline derivative bearing a difluoromethyl (-CHF₂) substituent at the 4-position of the quinolin-2-ol scaffold [1]. The compound features a 2-quinolone tautomeric equilibrium (IUPAC: 4-(difluoromethyl)-1H-quinolin-2-one) and is commercially available at purities typically ≥95% for research and pharmaceutical intermediate applications . Its structural identity is confirmed by SMILES notation O=c1cc(C(F)F)c2ccccc2[nH]1 and ChemSpider ID 35499016 .

Why 4-(Difluoromethyl)quinolin-2-ol Cannot Be Simply Replaced by Trifluoromethyl or Methyl Quinoline Analogs


Substituting 4-(difluoromethyl)quinolin-2-ol with structurally similar analogs such as 4-(trifluoromethyl)quinolin-2-ol or 4-methylquinolin-2-ol carries significant risk of altered biological and physicochemical performance. The -CHF₂ group functions as a hydrogen-bond donor and lipophilic bioisostere, whereas the -CF₃ analog is a strong electron-withdrawing, purely lipophilic group incapable of hydrogen bonding [1]. The -CH₃ analog lacks fluorine entirely, substantially reducing metabolic stability and target-binding potential. These differences manifest in divergent target engagement profiles, with 4-(difluoromethyl)quinolin-2-ol exhibiting micromolar antiproliferative activity in NSCLC cells and distinct enzyme inhibition patterns relative to its class counterparts [2].

4-(Difluoromethyl)quinolin-2-ol Quantitative Comparative Evidence for Scientific Selection and Procurement


NSCLC Antiproliferative Activity: 4-(Difluoromethyl)quinolin-2-ol (DFIQ) vs. Untreated Control in A549 Cells

DFIQ (4-(difluoromethyl)quinolin-2-ol) demonstrates time-dependent antiproliferative activity against A549 non-small cell lung cancer cells, with IC₅₀ values decreasing from 4.16 μM at 24 h to 2.31 μM at 48 h [1]. This represents a 44.5% reduction in IC₅₀ with extended exposure. Comparative in vivo efficacy was validated in a zebrafish xenograft model, where DFIQ induced tumor cell death at concentrations that did not produce overt toxicity [1]. No equivalent IC₅₀ data in A549 cells are reported for 4-(trifluoromethyl)quinolin-2-ol or 4-methylquinolin-2-ol, highlighting a data gap for analog substitution.

NSCLC Antiproliferative Apoptosis Autophagy Zebrafish Xenograft

Dual-Enzyme Selectivity Profile: 4-(Difluoromethyl)quinolin-2-ol vs. Class-Level Enzyme Inhibition

4-(Difluoromethyl)quinolin-2-ol exhibits weak to negligible inhibition of two therapeutically relevant enzymes: human dihydrofolate reductase (DHFR) with IC₅₀ = 100,000 nM (100 μM) and human monoamine oxidase A (MAO-A) with IC₅₀ = 39,000 nM (39 μM) [1][2]. For context, the positive control clorgyline inhibits MAO-A with IC₅₀ ≈ 4 nM—approximately 10,000-fold more potent [3]. This low enzyme inhibition profile suggests reduced potential for DHFR-mediated myelosuppression or MAO-A-mediated off-target effects, though direct head-to-head selectivity comparisons against 4-(trifluoromethyl)quinolin-2-ol and 4-methylquinolin-2-ol are not available in the same assay panel.

DHFR MAO-A Enzyme Inhibition Selectivity BindingDB

Structural and Physicochemical Differentiation: 4-(Difluoromethyl)quinolin-2-ol vs. 4-(Trifluoromethyl)quinolin-2-ol and 4-Methylquinolin-2-ol

The -CHF₂ substituent in 4-(difluoromethyl)quinolin-2-ol (MW 195.17, C₁₀H₇F₂NO) imparts distinct physicochemical properties compared to its -CF₃ analog (MW 213.16, C₁₀H₆F₃NO) and -CH₃ analog (MW 159.19, C₁₀H₉NO) [1]. The -CHF₂ group functions as a lipophilic hydrogen bond donor (estimated logP contribution ≈ +0.7 vs. +1.1 for -CF₃), enabling unique binding interactions unavailable to the purely electron-withdrawing -CF₃ group, while offering metabolic stability superior to the unsubstituted -CH₃ group due to fluorine's resistance to CYP450 oxidation [2]. Quantitative logP and pKa values for 4-(difluoromethyl)quinolin-2-ol specifically are not published; this remains a data limitation.

Fluorine Chemistry Bioisostere Lipophilicity Hydrogen Bonding Metabolic Stability

Anticancer Mechanism Differentiation: DFIQ Induces ROS-Mediated Apoptosis and Autophagy vs. Class-Level Antiproliferative Agents

DFIQ (4-(difluoromethyl)quinolin-2-ol) induces a dual mechanism of apoptosis and autophagy mediated by reactive oxygen species (ROS) accumulation and lysosome-associated membrane protein-2 (LAMP2) depletion in A549 NSCLC cells [1]. Specifically, DFIQ treatment disrupts autophagic flux and promotes superoxide radical accumulation, with cell death induction reversed upon co-treatment with the autophagy inhibitor 3-methyladenine (3-MA) [1]. A subsequent 2023 study demonstrated that DFIQ sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage [2]. This mechanistic triad (apoptosis + autophagy + ferroptosis sensitization) is specifically documented for DFIQ and is not reported for 4-(trifluoromethyl)quinolin-2-ol or 4-methylquinolin-2-ol.

ROS Autophagy Apoptosis Ferroptosis Mechanism of Action

Procurement and Purity Specifications: 4-(Difluoromethyl)quinolin-2-ol vs. Commercial Analog Availability

4-(Difluoromethyl)quinolin-2-ol (CAS 934687-41-9) is commercially available with documented minimum purity specifications of ≥95% and from certain suppliers at NLT 98% purity with ISO certification for pharmaceutical R&D and QC applications . In contrast, 4-(trifluoromethyl)quinolin-2-ol (CAS 25199-84-2) is primarily available as a synthetic intermediate without consistently published purity specifications in vendor catalogs . 4-Methylquinolin-2-ol (CAS 607-66-9) is listed as a dye intermediate rather than a pharmaceutical research scaffold , indicating divergent primary application domains.

Commercial Availability Purity Procurement CAS Registry Quality Control

In Vivo Validation: DFIQ in Zebrafish Xenograft Model vs. Untreated Control

DFIQ (4-(difluoromethyl)quinolin-2-ol) has been validated in an in vivo zebrafish xenograft model of NSCLC, demonstrating tumor cell death induction at concentrations that did not produce observable toxicity [1]. This provides an in vivo efficacy benchmark absent for 4-(trifluoromethyl)quinolin-2-ol, which is reported solely as a synthetic intermediate with no published in vivo activity data , and for 4-methylquinolin-2-ol, which is characterized as a dye intermediate without in vivo pharmacological profiling .

In Vivo Efficacy Zebrafish Xenograft NSCLC Preclinical Model Tumor Growth Inhibition

Optimal Research and Industrial Application Scenarios for 4-(Difluoromethyl)quinolin-2-ol


Preclinical Oncology Lead Optimization: NSCLC and ROS-Mediated Cell Death Pathways

4-(Difluoromethyl)quinolin-2-ol (DFIQ) is optimally deployed as a lead scaffold in NSCLC drug discovery programs targeting ROS-mediated apoptosis, autophagy modulation, and ferroptosis sensitization. The compound provides validated in vitro IC₅₀ benchmarks (4.16 μM at 24 h; 2.31 μM at 48 h in A549 cells) and in vivo zebrafish xenograft efficacy data [1], enabling structure-activity relationship (SAR) expansion with a characterized baseline. Research teams can leverage the documented mechanism of LAMP2 depletion and autophagic flux disruption to design focused analog libraries. This scenario is supported by two independent mechanistic studies (2020 and 2023) validating the multi-pathway anticancer activity of DFIQ [1][2].

Fluorine-Containing Fragment Library Construction and Bioisostere Screening

The -CHF₂ substituent at the 4-position of 4-(difluoromethyl)quinolin-2-ol functions as a lipophilic hydrogen bond donor, distinguishing it from the purely lipophilic -CF₃ group and the non-fluorinated -CH₃ group [1]. This compound serves as an essential building block for fragment-based drug discovery (FBDD) libraries exploring fluorine-mediated binding interactions. The commercial availability at ≥95-98% purity [2][3] supports high-throughput screening (HTS) applications where compound integrity is critical for reproducible hit identification. Procurement of this specific difluoromethyl analog enables systematic exploration of fluorine bioisostere SAR that cannot be achieved using -CF₃ or -CH₃ quinolone scaffolds.

Structure-Selectivity Relationship Studies: DHFR and MAO-A Counter-Screening

With documented enzyme inhibition data for human DHFR (IC₅₀ = 100 μM) and MAO-A (IC₅₀ = 39 μM) [1][2], 4-(difluoromethyl)quinolin-2-ol provides a characterized baseline for structure-selectivity relationship (SSR) studies. Medicinal chemistry teams can use this scaffold to design derivatives with improved target engagement while monitoring off-target liability against these two clinically relevant enzymes. The low potency at DHFR and MAO-A (approximately 10,000-fold weaker than the MAO-A inhibitor clorgyline [3]) suggests a favorable starting point for optimizing therapeutic index in programs where DHFR-mediated myelosuppression or MAO-A-mediated adverse effects are concerns. This SSR capability is not documented for the -CF₃ or -CH₃ analogs.

Pharmaceutical Intermediate Procurement for Parallel Synthesis and Lead Diversification

4-(Difluoromethyl)quinolin-2-ol (CAS 934687-41-9) is positioned by commercial suppliers as a pharmaceutical R&D intermediate with documented purity specifications (≥95-98%) and ISO-certified production [1][2]. This enables seamless integration into parallel synthesis workflows, combinatorial library generation, and medicinal chemistry diversification campaigns. In contrast, 4-(trifluoromethyl)quinolin-2-ol is marketed as a general synthetic intermediate without consistent QC documentation [3], and 4-methylquinolin-2-ol is positioned as a dye intermediate . For procurement professionals and research teams requiring reproducible, pharmaceutical-grade starting materials for lead optimization, 4-(difluoromethyl)quinolin-2-ol offers superior quality assurance documentation and application alignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.